rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
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Overview
Description
rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride: is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system
Scientific Research Applications
rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. Common synthetic routes may involve the use of starting materials such as 2-methyl-2H-furo[3,2-b]pyrrole and various reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Mechanism of Action
The mechanism of action of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(3aR,5R,6aR)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid
Comparison: rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(2R,3aS,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPPGXDVKESGR-VSUCYEFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O1)CC(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](O1)C[C@H](N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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